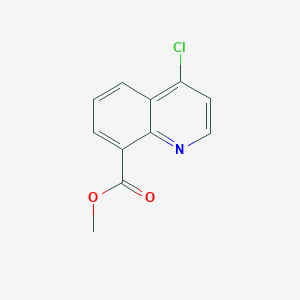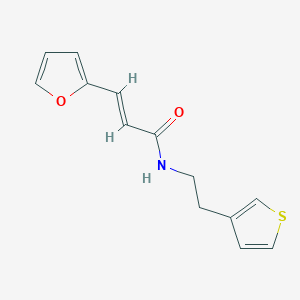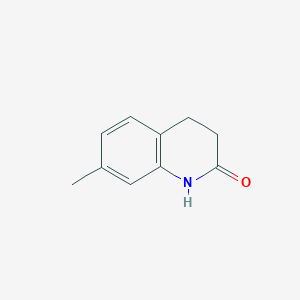
7-Methyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Methyl-3,4-dihydroquinolin-2(1H)-one, also known as MDL-73,005, is a chemical compound that belongs to the class of quinolines. It has been found to have various applications in scientific research, particularly in the field of drug discovery.
Scientific Research Applications
Anticancer Properties
A key application of 7-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives is in cancer research. Cui et al. (2017) investigated a compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which inhibited tumor growth significantly in mice without obvious signs of toxicity. This compound and its analogs are identified as novel tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors (Cui et al., 2017).
Kubica et al. (2018) designed and synthesized new derivatives of 7-amino-4-methylquinolin-2(1H)-one with potential anticancer activity. These compounds were found to be selective for cancer cells, and some exhibited the ability to inhibit cell migration, showing promise for anti-cancerous drugs (Kubica et al., 2018).
Synthesis and Pharmacological Applications
Studies by Harmata and Hong (2007) showed that enantiomerically pure benzothiazines could be used as templates for making enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions, underscoring the compound's potential in pharmacological applications (Harmata & Hong, 2007).
Reddy et al. (2018) presented an innovative approach for the synthesis of 7-Hydroxyquinolin-2(1H)-one, a key intermediate of the antipsychotic drug brexpiprazole, highlighting the compound's relevance in medicinal chemistry (Reddy et al., 2018).
Vasorelaxing and Cardiovascular Implications
Wang et al. (2001) investigated the vasorelaxing structure-activity relationships of alpha-methylidene-gamma-butyrolactone bearing quinolin-2(1H)-ones and their 3,4-dihydro derivatives. These compounds showed selective inhibitory activity against platelet aggregation, indicating potential cardiovascular applications (Wang et al., 2001).
Photophysical and Electrochemical Properties
A study by Kamble et al. (2017) focused on the optical and electrochemical properties of novel 2,3-dihydroquinazolin-4(1H)-ones. These compounds exhibited moderate to good anticancer activities and the study highlighted their potential in the development of lead compounds and other biologically interesting molecules (Kamble et al., 2017).
properties
IUPAC Name |
7-methyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVQLIWZGXUWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC(=O)N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
19352-59-1 |
Source


|
| Record name | 7-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

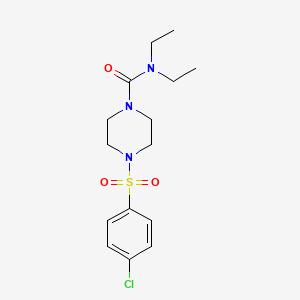

![[(5-bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B2941664.png)
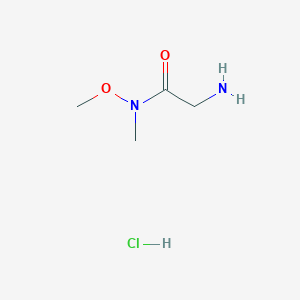

![4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2941670.png)
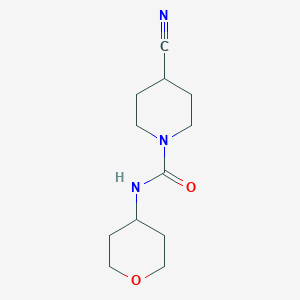


![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)
![3-[Methyl(propan-2-yl)amino]propanenitrile](/img/structure/B2941678.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)
